molecular formula C5H10O2 B182435 1-Ethoxycyclopropanol CAS No. 13837-45-1

1-Ethoxycyclopropanol

Cat. No.: B182435
CAS No.: 13837-45-1
M. Wt: 102.13 g/mol
InChI Key: OJYAYFNIVUIJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxycyclopropanol is an organic compound with the molecular formula C5H10O2 It is a colorless to yellow liquid that is known for its unique structure, which includes a cyclopropane ring bonded to an ethoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopropanol can be synthesized through several methods. One common method involves the reaction of cyclopropanone with ethanol in the presence of an acid catalyst. Another method involves the reaction of ethyl 3-chloropropanoate with sodium in anhydrous toluene, followed by the addition of chlorotrimethylsilane and subsequent methanolysis .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often involving distillation under reduced pressure to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxycyclopropanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form cyclopropanol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

1-Ethoxycyclopropanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxycyclopropanol involves its interaction with various molecular targets. It can act as a substrate for dehydrogenase enzymes, leading to the formation of secondary alcohols. The compound’s reactivity is influenced by the presence of the cyclopropane ring, which can undergo ring-opening reactions under certain conditions .

Comparison with Similar Compounds

    Cyclopropanol: Similar in structure but lacks the ethoxy group.

    Cyclopropanone: The parent compound without the ethoxy and hydroxyl groups.

    1-Methoxycyclopropanol: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness: 1-Ethoxycyclopropanol is unique due to the presence of both an ethoxy group and a hydroxyl group attached to the cyclopropane ring.

Biological Activity

1-Ethoxycyclopropanol (ECP) is an organic compound with the molecular formula C5_5H10_{10}O2_2. Its unique structure, which includes a cyclopropane ring, an ethoxy group, and a hydroxyl group, contributes to its diverse biological activities. This article explores the biological activity of ECP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Biological Activity

This compound has garnered interest in various fields due to its potential interactions with biological systems. Research indicates that it may act as a substrate for dehydrogenase enzymes, facilitating the formation of secondary alcohols. The cyclopropane ring's reactivity allows ECP to participate in ring-opening reactions under certain conditions, which can lead to the generation of biologically active metabolites .

The primary mechanisms through which ECP exhibits biological activity include:

  • Enzyme Interaction : ECP is studied for its potential interactions with various enzymes, particularly those involved in metabolic pathways. Its structure allows it to fit into enzyme active sites, potentially altering enzyme kinetics and influencing metabolic processes.
  • Metabolite Formation : The compound can undergo metabolic transformations that yield biologically active derivatives. For instance, the ring-opening reaction can produce compounds with distinct pharmacological properties .
  • Chemical Reactivity : The presence of the hydroxyl group enhances its reactivity, making it a suitable candidate for further chemical modifications that could lead to new therapeutic agents .

Case Study 1: Enantioselective Synthesis

A study demonstrated the enantioselective synthesis of cyclopropanone equivalents from ECP derivatives. This research highlighted the potential of ECP as a precursor in synthesizing chiral compounds with significant biological activity. The resulting compounds exhibited promising results in terms of selectivity and yield, indicating that ECP derivatives could serve as valuable building blocks in pharmaceutical chemistry .

Case Study 2: Interaction with Dehydrogenases

Research has shown that ECP can interact with dehydrogenase enzymes, leading to the formation of secondary alcohols. This interaction suggests that ECP may play a role in metabolic pathways involving alcohol dehydrogenases, which are crucial for drug metabolism and detoxification processes in humans .

Comparative Biological Activity

To better understand the biological activity of this compound relative to other similar compounds, a comparison table is provided below:

CompoundMolecular FormulaKey Biological ActivitiesReferences
This compoundC5_5H10_{10}O2_2Enzyme substrate; potential therapeutic agent
CyclopropanolC3_3H6_6OAntimicrobial properties
EthanolC2_2H6_6OCNS depressant; metabolic effects

Future Research Directions

Further research is necessary to fully elucidate the biological activity of this compound. Potential areas for exploration include:

  • Therapeutic Applications : Investigating the efficacy of ECP and its derivatives in treating specific diseases or conditions.
  • Mechanistic Studies : Detailed studies on how ECP interacts with various enzymes and metabolic pathways.
  • Synthesis of Derivatives : Exploring modifications to the ECP structure to enhance its biological activity and selectivity.

Properties

IUPAC Name

1-ethoxycyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYAYFNIVUIJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449927
Record name 1-ethoxycyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13837-45-1
Record name 1-ethoxycyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethoxycyclopropanol
Reactant of Route 2
1-Ethoxycyclopropanol
Reactant of Route 3
1-Ethoxycyclopropanol
Reactant of Route 4
1-Ethoxycyclopropanol
Reactant of Route 5
1-Ethoxycyclopropanol
Reactant of Route 6
1-Ethoxycyclopropanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.